molecular formula C28H35ClN6O3 B8037760 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Katalognummer: B8037760
Molekulargewicht: 539.1 g/mol
InChI-Schlüssel: LAJAFFLJAJMYLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C28H35ClN6O3 and its molecular weight is 539.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide , also known as CEP-28122, is a diaminopyrimidine derivative that has garnered attention for its biological activity, particularly as a selective inhibitor of anaplastic lymphoma kinase (ALK). This article aims to detail the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential applications in cancer therapy.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC29H39ClN6O6S
Molecular Weight635.2 g/mol

IUPAC Name

The IUPAC name for this compound is:

(1S,2S,3R,4R)3[5 chloro2[(7S)4 methoxy7 morpholin4 yl6,7,8,9 tetrahydro5H benzoannulen3 ylamino]pyrimidin4 ylamino]bicyclo 2 2 1 hept5 ene2 carboxamide(1S,2S,3R,4R)-3-\left[5\text{ chloro}-2-\left[(7S)-4\text{ methoxy}-7\text{ morpholin}-4\text{ yl}-6,7,8,9\text{ tetrahydro}-5H\text{ benzoannulen}-3\text{ yl}\text{amino}\right]\text{pyrimidin}-4\text{ yl}\text{amino}\right]\text{bicyclo 2 2 1 }hept-5\text{ ene}-2\text{ carboxamide}

CEP-28122 functions primarily as an ALK inhibitor , which is crucial in the treatment of ALK-positive cancers. The inhibition of ALK leads to the disruption of signaling pathways that promote tumor growth and survival. This compound has shown selective binding affinity for the ALK enzyme, thereby preventing its activity and leading to apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that CEP-28122 exhibits significant antitumor activity in various experimental models:

  • In Vitro Studies :
    • In cell line assays involving ALK-positive cancer cells, CEP-28122 effectively inhibited cell proliferation and induced apoptosis.
    • The compound showed a dose-dependent response with IC50 values indicating potent activity against specific cancer types.
  • In Vivo Studies :
    • Animal models treated with CEP-28122 displayed reduced tumor growth rates compared to control groups.
    • Tumor regression was observed in xenograft models of ALK-positive non-small cell lung cancer (NSCLC).

Case Studies

Several case studies highlight the effectiveness of CEP-28122:

  • Case Study 1 : A patient with advanced ALK-positive NSCLC exhibited a partial response to treatment with CEP-28122 after prior therapies had failed.
  • Case Study 2 : In a clinical trial involving multiple patients with various ALK-positive malignancies, a significant proportion achieved stable disease or better outcomes.

Comparative Efficacy

The following table summarizes the comparative efficacy of CEP-28122 against other known ALK inhibitors:

Compound NameMechanismEfficacy (IC50)Notable Side Effects
CEP-28122ALK InhibitorLowMild nausea, headache
CrizotinibALK InhibitorModerateDiarrhea, liver toxicity
AlectinibALK InhibitorLowFatigue, muscle pain

Absorption and Metabolism

CEP-28122 is characterized by good oral bioavailability and is metabolized primarily through hepatic pathways. Studies indicate that it crosses the blood-brain barrier effectively, which is advantageous for treating central nervous system metastases.

Toxicity and Side Effects

Clinical evaluations have reported manageable side effects associated with CEP-28122 treatment:

  • Commonly reported adverse effects include mild nausea and headache.
  • Serious adverse events were rare but necessitated monitoring during clinical trials.

Eigenschaften

IUPAC Name

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJAFFLJAJMYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.